3-[(4-Nitrobenzyl)oxy]pyrrolidine
Overview
Description
“3-[(4-Nitrobenzyl)oxy]pyrrolidine” is a compound used for proteomics research . It has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Its molecular formula is C11H14N2O3 and it has a molecular weight of 222.24 g/mol .Scientific Research Applications
1. Condensation and Oxidation Products
Bauer (1971) discussed the condensation and oxidation products of 4-Oxo-Δ2-pyrrolines, which are related to 3-[(4-Nitrobenzyl)oxy]pyrrolidine. These compounds predominantly exist as zwitterions and have diverse oxidation products when treated with various reagents, showcasing their potential in synthetic organic chemistry (Bauer, 1971).
2. In Vivo Metabolic Changes
Raïkova et al. (1981) investigated the metabolic changes of a related compound, 3-[bis(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl, in vivo. They found that its alkylating property decreased slowly in liver tissue, offering insights into the metabolism and potential therapeutic applications of similar pyrrolidine derivatives (Raïkova et al., 1981).
3. Crystal Structure Analysis
Long He (2009) explored the crystal structure of a compound similar to this compound. The study provided detailed insights into the molecular conformation and interactions, which is crucial for understanding the chemical and physical properties of these compounds (Long He, 2009).
4. Biomimetic Indicator for Alkylating Agents
Provencher and Love (2015) reported the use of 4-(4-Nitrobenzyl)pyridine, a related compound, as a colorimetric indicator for alkylating agents. This research is significant for environmental hygiene technology and toxicological screening, highlighting the utility of nitrobenzyl derivatives in chemical sensing and analysis (Provencher & Love, 2015).
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-3-1-9(2-4-10)8-16-11-5-6-12-7-11/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXUTWOZVOZHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.